Crystal structure and conformational analysis of 2-Aminocyclooctane-1-carboxylic acid hydrochloride
Crystal structure and conformational analysis of 2-Aminocyclooctane-1-carboxylic acid hydrochloride
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 2-Aminocyclooctane-1-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic β-amino acids are crucial building blocks in medicinal chemistry, valued for their ability to impart conformational rigidity to peptides and peptidomimetics. The eight-membered ring of 2-aminocyclooctane-1-carboxylic acid, in particular, presents a fascinating and complex conformational landscape. This guide provides a comprehensive technical overview of the methodologies used to elucidate the crystal structure and preferred solution-state conformation of its hydrochloride salt. We will delve into the synthetic rationale, the intricacies of single-crystal X-ray diffraction, and the synergistic application of spectroscopic and computational techniques for a thorough conformational analysis. This document serves as a roadmap for researchers working with this and structurally related compounds, offering insights into experimental design and data interpretation.
Introduction: The Significance of Constrained Amino Acids
The incorporation of conformationally constrained amino acids into peptide sequences is a well-established strategy for enhancing metabolic stability, receptor affinity, and selectivity. The cyclooctane ring is a particularly noteworthy scaffold due to its inherent flexibility and the existence of multiple low-energy conformations.[1] Understanding the three-dimensional structure of 2-aminocyclooctane-1-carboxylic acid hydrochloride is paramount for its effective utilization in drug design. The hydrochloride salt form is often chosen for its improved solubility and crystallinity.
This guide will explore the pivotal experimental and computational approaches required to define the solid-state and solution-phase structures of this intriguing molecule.
Synthesis and Crystallization
A plausible synthetic route to 2-aminocyclooctane-1-carboxylic acid hydrochloride can be adapted from established methods for the synthesis of cyclic β-amino acids.[2] One common approach involves the Hofmann or Curtius rearrangement of a 1,2-dicarboxylic acid derivative.
Proposed Synthetic Pathway
A potential synthesis starts from cyclooctane-1,2-dicarboxylic anhydride. This commercially available starting material can be converted to the corresponding amide-acid, which is then subjected to a Hofmann rearrangement to yield the target β-amino acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Caption: Proposed synthetic route to 2-aminocyclooctane-1-carboxylic acid hydrochloride.
Experimental Protocol: Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The hydrochloride salt of the amino acid is generally more amenable to crystallization than the free amino acid.
Step-by-Step Protocol:
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Dissolution: Dissolve the synthesized 2-aminocyclooctane-1-carboxylic acid hydrochloride in a minimal amount of a suitable solvent. A common choice is a mixture of a polar solvent like water or ethanol with a less polar co-solvent.
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Supersaturation: Slowly evaporate the solvent at room temperature or by controlled cooling to achieve a supersaturated solution.
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Crystal Growth: Allow the solution to stand undisturbed. The formation of needle-shaped crystals is often observed.[3]
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Harvesting: Carefully isolate the well-formed single crystals from the mother liquor.
Solid-State Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the cyclooctane ring.
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Expected Crystallographic Data
Based on typical crystal structures of amino acid hydrochlorides, the following crystallographic parameters can be anticipated.[4]
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/n or P2₁2₁2₁ |
| a (Å) | 5-10 |
| b (Å) | 15-25 |
| c (Å) | 7-12 |
| β (°) | 90-100 (for monoclinic) |
| V (ų) | 700-1500 |
| Z | 4 |
| R-factor | < 0.05 |
Conformational Analysis in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can differ due to the absence of packing forces and the presence of solvent molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is employed for a comprehensive conformational analysis in solution.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the solution-state conformation.
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¹H NMR: The chemical shifts and coupling constants of the ring protons provide information about their dihedral angles, which in turn define the ring conformation. Protons on carbon atoms adjacent to the carbonyl group are expected to resonate around 2.0-3.0 ppm.[5]
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¹³C NMR: The chemical shifts of the ring carbons are sensitive to the local geometry. The carboxyl carbon typically appears in the range of 160-185 ppm.[6]
Computational Modeling
Density Functional Theory (DFT) is a robust computational method for exploring the potential energy surface of a molecule and identifying its low-energy conformers.
Workflow for Conformational Search:
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Initial Structures: Generate a library of possible starting conformations for the cyclooctane ring, including the boat-chair, crown, and boat-boat forms.[1]
-
Geometry Optimization: Perform geometry optimization for each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
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Energy Calculation: Calculate the relative energies of the optimized conformers to identify the most stable structures.
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Boltzmann Averaging: Calculate the population-weighted average of NMR parameters for comparison with experimental data.
The boat-chair conformation is predicted to be the most stable for the cyclooctane ring.[7] Within this conformation, the amino and carboxylic acid substituents can adopt pseudo-axial or pseudo-equatorial positions. Steric considerations suggest that the conformer with both substituents in pseudo-equatorial positions will be the most stable.[7]
Caption: Predicted conformational equilibrium of 2-aminocyclooctane-1-carboxylic acid.
Conclusion
The structural elucidation of 2-aminocyclooctane-1-carboxylic acid hydrochloride requires a multi-faceted approach that combines synthesis, single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling. This in-depth guide has outlined the key experimental and theoretical methodologies necessary for a comprehensive analysis. The insights gained from such studies are invaluable for the rational design of novel peptide-based therapeutics with enhanced pharmacological properties. The predicted boat-chair conformation with equatorial substituents provides a strong starting point for further experimental verification and application in drug discovery.
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